N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine
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Overview
Description
N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine typically involves the reaction of a thiadiazole derivative with a cyclohexylamine derivative. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with 1-methylcyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to successful industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
1,2,4-Thiadiazole derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring but also show diverse biological activities.
1,2,5-Thiadiazole derivatives:
Uniqueness
N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is unique due to its specific substitution pattern and the presence of the cyclohexylamine moiety
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-methyl-N-(thiadiazol-4-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(5-3-2-4-6-10)11-7-9-8-14-13-12-9/h8,11H,2-7H2,1H3 |
InChI Key |
KWQYPBBZEUMTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NCC2=CSN=N2 |
Origin of Product |
United States |
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